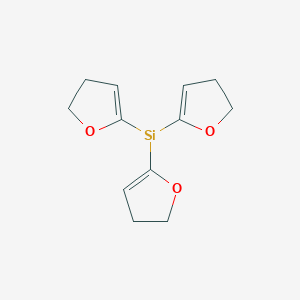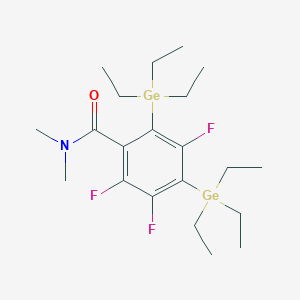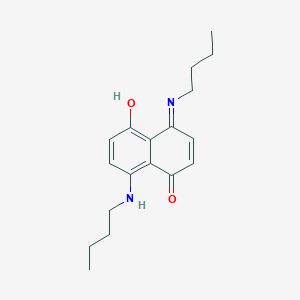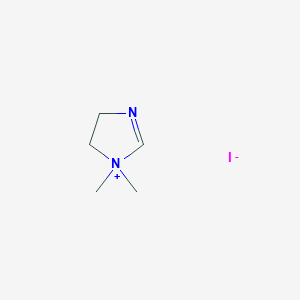
Tribenzo(a,cd,lm)perylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzo(a,cd,lm)perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₀H₁₆. It is composed of multiple fused benzene rings, forming a large, planar structure. This compound is known for its high stability and unique electronic properties, making it of significant interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tribenzo(a,cd,lm)perylene typically involves the cyclization of precursor molecules under high-temperature conditions. One common method is the Diels-Alder reaction, followed by oxidative cyclodehydrogenation. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it often involves large-scale cyclization reactions using specialized equipment to maintain the necessary high temperatures and pressures. The process also includes purification steps such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Tribenzo(a,cd,lm)perylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or ozone.
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of hydrogen atoms with other atoms or groups, commonly using halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can yield halogenated or alkylated derivatives .
Scientific Research Applications
Tribenzo(a,cd,lm)perylene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties of PAHs and their interactions with other molecules.
Biology: Investigated for its potential biological activity, including its interactions with DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Tribenzo(a,cd,lm)perylene involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription. Additionally, its electronic properties enable it to participate in electron transfer reactions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo(a,cd,lm)perylene
- Benzo(a)coronene
- Phenanthro(5,4,3,2-efghi)perylene
- Benzo(cd)naphtho(3,2,1,8-pqra)perylene
- Benzo(pqr)naphtho(8,1,2-bcd)perylene
Uniqueness
Tribenzo(a,cd,lm)perylene is unique due to its larger number of fused benzene rings, which enhances its stability and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Properties
CAS No. |
92411-20-6 |
|---|---|
Molecular Formula |
C30H16 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
octacyclo[14.10.2.22,5.03,12.04,9.013,27.020,28.021,26]triaconta-1(27),2,4(9),5,7,10,12,14,16(28),17,19,21,23,25,29-pentadecaene |
InChI |
InChI=1S/C30H16/c1-2-9-22-20(8-1)21-10-4-7-19-12-15-24-23-14-11-17-5-3-6-18-13-16-25(28(23)26(17)18)29(22)30(24)27(19)21/h1-16H |
InChI Key |
WTHOOQLORGYFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C7C(=C5C=C4)C=CC8=C7C(=CC=C8)C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)



![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)



![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)



acetic acid](/img/structure/B14370606.png)

